molecular formula C14H6Br2F2O2 B567623 Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione CAS No. 1352318-09-2

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione

Cat. No.: B567623
CAS No.: 1352318-09-2
M. Wt: 404.005
InChI Key: VWXKEIVVWRZVLY-UHFFFAOYSA-N
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Description

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H6Br2F2O2 It is characterized by the presence of two bromine atoms and two fluorine atoms attached to a phenyl ring, with an ethane-1,2-dione group linking the two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with an appropriate reagent to form the desired diketone. One common method involves the use of a base-catalyzed aldol condensation reaction followed by oxidation to yield the diketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols or ethers .

Scientific Research Applications

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-bromo-2-fluorophenyl)ethane-1,2-dione
  • Bis(5-chloro-2-fluorophenyl)ethane-1,2-dione
  • Bis(5-bromo-2-chlorophenyl)ethane-1,2-dione

Uniqueness

Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,2-bis(5-bromo-2-fluorophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2F2O2/c15-7-1-3-11(17)9(5-7)13(19)14(20)10-6-8(16)2-4-12(10)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXKEIVVWRZVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(=O)C2=C(C=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718452
Record name Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-09-2
Record name 1,2-Ethanedione, 1,2-bis(5-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(5-bromo-2-fluorophenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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